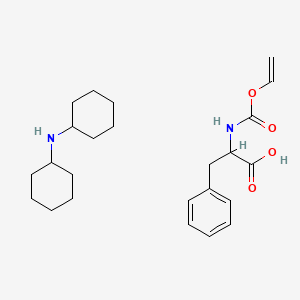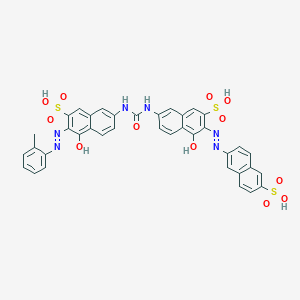
Brilliant Paper Scarlet G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Direct Red 73 free acid is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Direct Red 73 free acid involves large-scale diazotization and coupling reactions under controlled conditions. The reaction parameters, such as temperature, pH, and reactant concentrations, are optimized to achieve high yields and purity of the dye .
Analyse Des Réactions Chimiques
Types of Reactions: Direct Red 73 free acid undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo bonds can be reduced to form aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and UV light are commonly used for oxidation reactions.
Reduction: Sodium dithionite (Na₂S₂O₄) is often used for reduction reactions.
Substitution: Sulfonic acid groups can be substituted using various nucleophiles under acidic or basic conditions
Major Products:
Oxidation Products: Anilines, phenols, and oxalic acid.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted aromatic compounds
Applications De Recherche Scientifique
Direct Red 73 free acid has numerous applications in scientific research:
Chemistry: Used as a model compound for studying azo dye degradation and adsorption processes.
Biology: Employed in staining techniques for visualizing biological tissues.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in textile dyeing, wastewater treatment, and as a colorant in various products .
Mécanisme D'action
The mechanism of action of Direct Red 73 free acid involves its interaction with various molecular targets:
Binding to Fabrics: The dye binds to fabrics through ionic and hydrogen bonding interactions.
Degradation: The dye undergoes degradation through oxidative and reductive pathways, leading to the formation of intermediate products such as anilines and phenols
Comparaison Avec Des Composés Similaires
Acid Red 13: Another azo dye with similar applications but different molecular structure.
Acid Red 25: Known for its use in textile dyeing and similar chemical properties.
Acid Red 88: Used in various industrial applications, similar to Direct Red 73 free acid.
Uniqueness: Direct Red 73 free acid is unique due to its specific molecular structure, which provides distinct color properties and binding affinities. Its high stability and resistance to degradation make it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
739301-94-1 |
|---|---|
Formule moléculaire |
C38H28N6O12S3 |
Poids moléculaire |
856.9 g/mol |
Nom IUPAC |
4-hydroxy-7-[[5-hydroxy-6-[(2-methylphenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C38H28N6O12S3/c1-20-4-2-3-5-31(20)42-44-35-33(59(54,55)56)19-24-16-26(10-13-30(24)37(35)46)40-38(47)39-25-9-12-29-23(15-25)18-32(58(51,52)53)34(36(29)45)43-41-27-8-6-22-17-28(57(48,49)50)11-7-21(22)14-27/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
Clé InChI |
MTYFLWBSAJJYJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


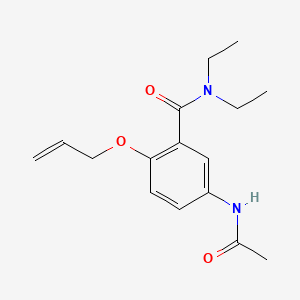
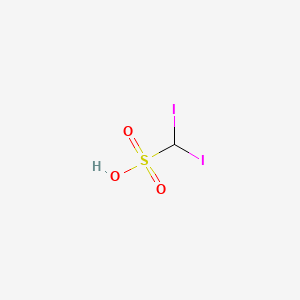
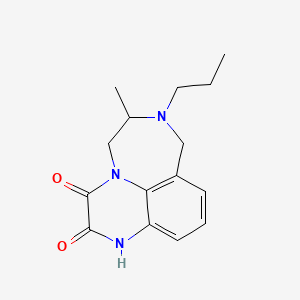
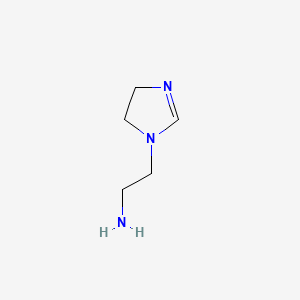
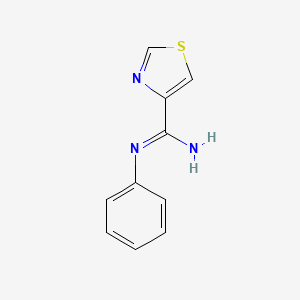
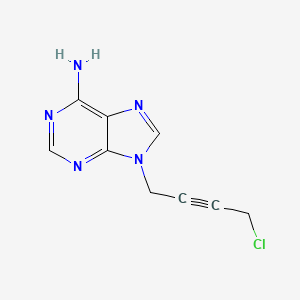
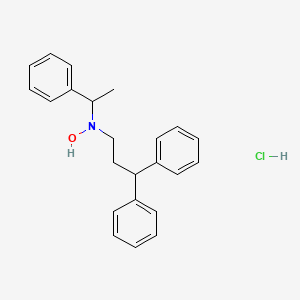
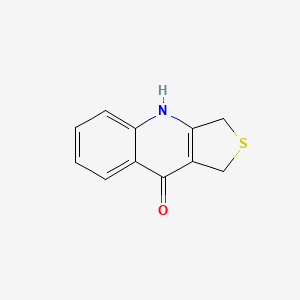



![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)

